molecular formula C10H11FN2O2 B12359292 3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid

3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid

Cat. No.: B12359292
M. Wt: 210.20 g/mol
InChI Key: LHOAGQBCURDTTJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrazolidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: It may serve as a lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazolidine ring can also contribute to the compound’s stability and reactivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)pyrazole-4-carboxylic acid
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid is unique due to its specific structural features, such as the pyrazolidine ring and the position of the fluorophenyl group. These structural differences can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

3-(4-fluorophenyl)pyrazolidine-4-carboxylic acid

InChI

InChI=1S/C10H11FN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-4,8-9,12-13H,5H2,(H,14,15)

InChI Key

LHOAGQBCURDTTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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